molecular formula C21H20ClN5O2S B2954107 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 852144-68-4

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2954107
CAS RN: 852144-68-4
M. Wt: 441.93
InChI Key: JESLPMALIVZNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2S and its molecular weight is 441.93. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Some novel indolin-1-yl-N-aryl acetamide derivatives, including compounds with structural similarities to the one , have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited promising activities against various pathogenic microorganisms, suggesting potential applications in developing new antimicrobial agents (B. Debnath & S. Ganguly, 2015).

Enzyme Inhibition for Therapeutic Applications

Compounds derived from similar structural frameworks have been investigated for their inhibition activities against enzymes such as lipase and α-glucosidase. These activities suggest potential therapeutic applications in treating diseases related to these enzymes, such as obesity and diabetes (O. Bekircan, S. Ülker, & E. Menteşe, 2015).

Anticancer Activities

Novel heterocyclic compounds related to the queried chemical structure have been synthesized and screened for their anticancer activities. Some of these compounds demonstrated significant potential as anticancer agents, indicating their relevance in cancer research and potential drug development (G. Kumar et al., 2019).

Corrosion Inhibition

Triazole derivatives with structural similarities have been explored as corrosion inhibitors for mild steel in acid media. These studies indicate potential industrial applications in protecting metal surfaces against corrosion, showcasing the versatility of these compounds beyond biomedical applications (Wei-hua Li et al., 2007).

Molecular Docking and Drug Design

Research into indole acetamide derivatives includes design-based synthesis and molecular docking analyses, highlighting their potential in anti-inflammatory drug development. This approach demonstrates the application of such compounds in the rational design of new therapeutic agents, leveraging their interactions with biological targets (F. H. Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-29-10-9-27-20(17-12-23-18-8-3-2-7-16(17)18)25-26-21(27)30-13-19(28)24-15-6-4-5-14(22)11-15/h2-8,11-12,23H,9-10,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESLPMALIVZNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.